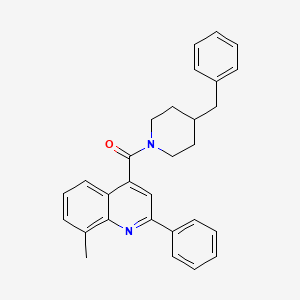
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group and a quinoline ring substituted with a methyl and phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE typically involves multiple steps, starting with the preparation of the piperidine and quinoline precursors. One common method involves the catalytic hydrogenation of 4-cyanopyridine to produce 4-benzylpiperidine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the hydrogenation and other key reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alcohols.
Applications De Recherche Scientifique
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which (4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. These interactions can modulate biochemical pathways and lead to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: A simpler analogue that lacks the quinoline ring.
8-Methyl-2-phenylquinoline: Contains the quinoline ring but lacks the piperidine moiety.
Uniqueness
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE is unique due to its combination of a piperidine ring with a benzyl group and a quinoline ring with methyl and phenyl substituents. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to its simpler analogues.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(8-methyl-2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O/c1-21-9-8-14-25-26(20-27(30-28(21)25)24-12-6-3-7-13-24)29(32)31-17-15-23(16-18-31)19-22-10-4-2-5-11-22/h2-14,20,23H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXHIWULZNSQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5982231.png)
![(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5982232.png)
![4-(6-methoxypyridin-3-yl)-3-methyl-1-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5982239.png)
![N-[2-[(2-amino-2-oxoethyl)thio]-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-2-(benzylthio)acetamide](/img/structure/B5982247.png)
![5-{1-[(2,5-dimethoxyphenyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5982251.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B5982261.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5982272.png)
![2-{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5982278.png)
![4-{6-[4-(benzylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5982287.png)
![3-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5982292.png)
![ethyl 3-(2-methoxyethyl)-1-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidine-3-carboxylate](/img/structure/B5982311.png)
![2-[1-(4-ethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5982325.png)
![methyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5982327.png)
![N-benzyl-3-(1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-4-piperidinyl)-N-methylpropanamide](/img/structure/B5982329.png)
